2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[221]heptan-3-yl]acetic acid is an intriguing chemical compound, characterized by its complex structure which includes a bicyclic heptane ring, a fluorenylmethoxycarbonyl protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves several key steps:
Ring Closure: : Bicyclic ring systems are often constructed via intramolecular cyclization reactions.
Functional Group Manipulation: : Introduction of the acetic acid moiety can be achieved through carboxylation reactions.
Industrial Production Methods: : While industrial methods may vary, large-scale production would typically involve optimized versions of the lab-scale synthetic routes, with emphasis on yield, purity, and cost-efficiency. Advanced techniques such as flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where specific functional groups are converted into their oxidized forms.
Reduction: : Similarly, it can be reduced under appropriate conditions to yield different intermediates or products.
Substitution: : Various substitution reactions can occur, particularly at the functionalized positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Halogenated compounds, organometallic reagents.
Major Products: : The major products of these reactions depend largely on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Synthetic Building Block: : Used in the synthesis of more complex molecules due to its protected amine group and reactive sites.
Biology
Peptide Synthesis: : The Fmoc-protected amine is invaluable in solid-phase peptide synthesis (SPPS).
Medicine
Drug Development: : Investigated for potential pharmacological properties, especially due to its structural features that may interact with biological targets.
Industry
Material Science: : Utilized in the creation of advanced materials owing to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid exerts its effects is largely dependent on its application:
Molecular Targets: : In peptide synthesis, it acts as a protecting group to prevent unwanted reactions at the amine site.
Pathways Involved: : Its interactions in biological systems involve pathways typical of peptide and protein chemistry.
Comparison with Similar Compounds
Comparing this compound with other similar compounds highlights its uniqueness:
Boc-protected Amines: : While Boc (tert-butyloxycarbonyl)-protected amines are also common in peptide synthesis, the Fmoc group used in 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid offers advantages in terms of stability and ease of removal under milder conditions.
Other Fluorenylmethoxycarbonyl Derivatives: : Similar compounds include 9-Fluorenylmethoxycarbonyl chloride and its derivatives, which are used in various synthetic applications.
This exploration reveals the remarkable versatility and value of this compound across multiple disciplines, underscoring its significance in both scientific research and practical applications.
Properties
IUPAC Name |
2-[(1R,3R,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)12-21-14-9-10-15(11-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDYLCWYSVWBC-PDSXEYIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.